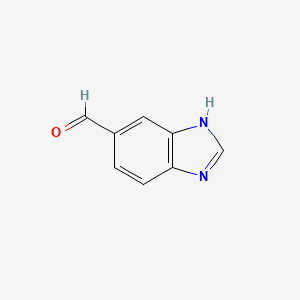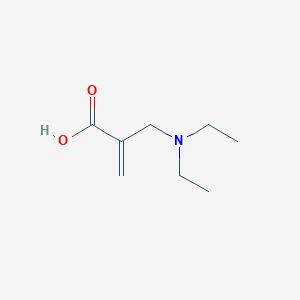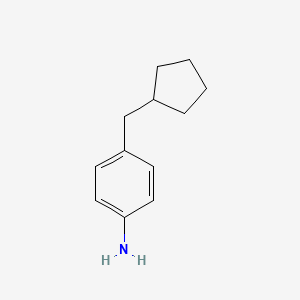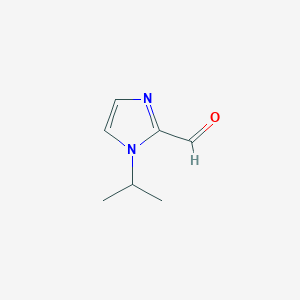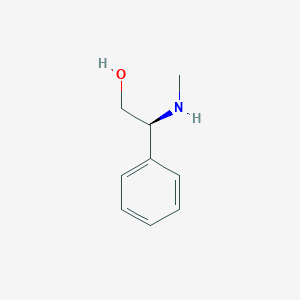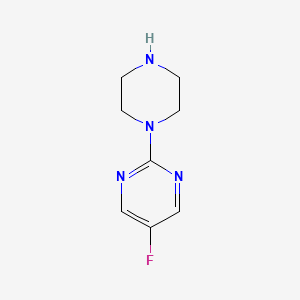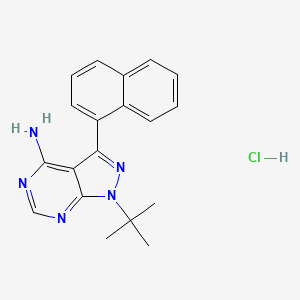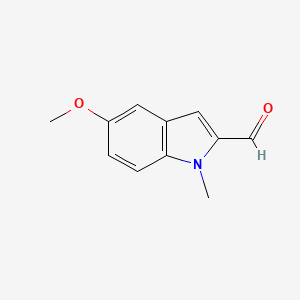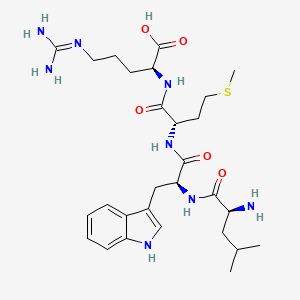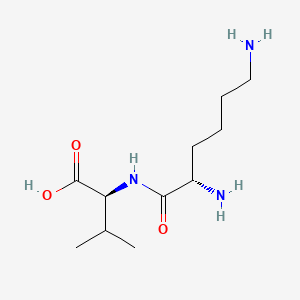
リシルバリン
概要
説明
Lysylvaline is a dipeptide composed of the amino acids lysine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
科学的研究の応用
Lysylvaline has several scientific research applications, including:
作用機序
Target of Action
Lysylvaline, also known as H-Lys-Val-OH, is a dipeptide composed of lysine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism
Mode of Action
Dipeptides, including lysylvaline, are known to interact with their targets, potentially influencing various biochemical processes
Biochemical Pathways
Lysylvaline, being a dipeptide, is involved in protein metabolism and catabolism . It is an intermediate product in these biochemical pathways.
Pharmacokinetics
As a dipeptide, it is expected to be absorbed and distributed in the body, metabolized further, and eventually excreted
Result of Action
As a dipeptide, it may have physiological or cell-signalling effects . These effects could potentially influence various cellular functions and processes.
生化学分析
Biochemical Properties
Lysylvaline plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, lysylvaline can be involved in peptide bond formation and hydrolysis reactions. The interactions between lysylvaline and enzymes such as peptidases and proteases are crucial for its metabolism. These enzymes catalyze the cleavage of peptide bonds, facilitating the breakdown of lysylvaline into its constituent amino acids, lysine and valine .
Cellular Effects
Lysylvaline influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, lysylvaline may modulate the activity of signaling molecules and transcription factors, thereby influencing gene expression patterns. Additionally, lysylvaline can impact cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of lysylvaline involves its interactions with biomolecules at the molecular level. Lysylvaline can bind to specific receptors or enzymes, leading to changes in their activity. For instance, lysylvaline may act as an enzyme inhibitor or activator, modulating the catalytic activity of target enzymes. Furthermore, lysylvaline can influence gene expression by interacting with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lysylvaline can change over time. The stability and degradation of lysylvaline are important factors to consider. Lysylvaline may undergo hydrolysis or other chemical modifications, leading to changes in its activity and function. Long-term studies have shown that lysylvaline can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of lysylvaline vary with different dosages in animal models. At low doses, lysylvaline may have beneficial effects on cellular function and metabolism. At high doses, lysylvaline can exhibit toxic or adverse effects. Threshold effects have been observed, where the impact of lysylvaline on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
Lysylvaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization. For example, lysylvaline can be metabolized by peptidases and proteases, leading to the release of lysine and valine. These amino acids can then enter various metabolic pathways, contributing to energy production, protein synthesis, and other cellular processes .
Transport and Distribution
Lysylvaline is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of lysylvaline in different cellular compartments. The distribution of lysylvaline can affect its availability and activity in various tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of lysylvaline is crucial for its activity and function. Lysylvaline can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, lysylvaline may be localized to the cytoplasm, mitochondria, or other cellular organelles, where it exerts its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Lysylvaline can be synthesized through the coupling of lysine and valine using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
In an industrial setting, lysylvaline can be produced using large-scale peptide synthesizers that automate the SPPS process. The use of protective groups such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) is common to protect the amino groups during the synthesis .
化学反応の分析
Types of Reactions
Lysylvaline can undergo various chemical reactions, including:
Oxidation: Lysylvaline can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert lysylvaline into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of lysylvaline .
類似化合物との比較
Similar Compounds
Lysylalanine: A dipeptide composed of lysine and alanine.
Lysylglycine: A dipeptide composed of lysine and glycine.
Valylvaline: A dipeptide composed of two valine residues.
Uniqueness
Lysylvaline is unique due to its specific combination of lysine and valine, which imparts distinct chemical and biological properties. Its role as an incomplete breakdown product of protein digestion sets it apart from other dipeptides .
特性
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAIUOWPSUOINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942742 | |
| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20556-11-0 | |
| Record name | NSC319056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



